Trehalose 6-behenate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trehalose 6-behenate is a synthetic analog of trehalose-6,6-dimycolate, which is a well-known immunostimulatory component of Mycobacterium tuberculosis . This compound is recognized for its ability to bind to specific C-type lectin receptors, making it a valuable tool in immunological research and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trehalose 6-behenate can be synthesized by reacting trehalose with behenic acid under specific conditions. The process involves heating the mixture to facilitate the esterification reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is typically carried out in the presence of a catalyst to enhance the reaction rate and yield. The product is then purified using techniques such as crystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: Trehalose 6-behenate primarily undergoes esterification reactions. It can also participate in hydrolysis reactions under acidic or basic conditions, leading to the breakdown of the ester bonds .
Common Reagents and Conditions:
Esterification: Behenic acid, trehalose, and a catalyst (e.g., sulfuric acid) under heating conditions.
Hydrolysis: Acidic or basic solutions to break the ester bonds.
Major Products:
Esterification: this compound.
Hydrolysis: Trehalose and behenic acid.
Scientific Research Applications
Trehalose 6-behenate has a wide range of applications in scientific research:
Mechanism of Action
. Upon recognition, these receptors form a heterodimer that interacts with the Fc receptor common γ-chain (FcRγ). This interaction triggers intracellular signaling through the Syk-CARD9-dependent NF-κB pathway, leading to the production of Th1/Th17 polarization cytokines and chemokines .
Comparison with Similar Compounds
Trehalose-6,6-dimycolate: The natural analog found in Mycobacterium tuberculosis.
6-azido-6-deoxy-α,α′-trehalose: A modified analog used in research for its inhibitory effects on mycobacterial growth.
6,6′-diamino-6,6′-dideoxytrehalose derivatives: Compounds with modifications at the 6-position, used for their antimicrobial properties.
Uniqueness: Trehalose 6-behenate is unique due to its synthetic origin and specific binding affinity to C-type lectin receptors, which makes it a valuable tool in immunological research and vaccine development .
Properties
Molecular Formula |
C34H64O12 |
---|---|
Molecular Weight |
664.9 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl docosanoate |
InChI |
InChI=1S/C34H64O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26(36)43-23-25-28(38)30(40)32(42)34(45-25)46-33-31(41)29(39)27(37)24(22-35)44-33/h24-25,27-35,37-42H,2-23H2,1H3/t24-,25-,27-,28-,29+,30+,31-,32-,33-,34-/m1/s1 |
InChI Key |
NJZWDNHQMKEBGD-JXLWDPPOSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.